molecular formula C23H14ClN3O3 B5149269 N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

Cat. No.: B5149269
M. Wt: 415.8 g/mol
InChI Key: FAOLHTDRHXHUTD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with furan rings and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzoyl chloride with 2,3-diaminofuran to form an intermediate, which is then cyclized to yield the quinoxaline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Furanones and quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Amino- and thio-substituted derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The furan rings and quinoxaline core play a crucial role in these interactions by facilitating binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,3-diphenylquinoxaline-6-carboxamide
  • N-(2-chlorophenyl)-2,3-bis(thiophen-2-yl)quinoxaline-6-carboxamide
  • N-(2-chlorophenyl)-2,3-bis(pyridin-2-yl)quinoxaline-6-carboxamide

Uniqueness

N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties enhance its binding affinity to molecular targets and improve its chemical reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O3/c24-15-5-1-2-6-16(15)27-23(28)14-9-10-17-18(13-14)26-22(20-8-4-12-30-20)21(25-17)19-7-3-11-29-19/h1-13H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOLHTDRHXHUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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